1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDCTDFCOLOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199196 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-09-8 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alcohols in the presence of a base.
Major Products
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing potential in inhibiting tumor growth by inducing apoptosis through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazole exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key enzymes involved in DNA repair processes, suggesting a role for this compound in developing targeted cancer therapies .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial efficacy. Research indicates that imidazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.
Case Study : In a comparative study published in Pharmaceutical Biology, this compound was shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for novel antimicrobial agents .
Enzyme Inhibition
Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity, particularly those involved in metabolic pathways. This aspect is crucial for understanding its potential therapeutic roles.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (μM) | Reference |
|---|---|---|
| Cyclooxygenase-2 | 5.6 | Journal of Medicinal Chemistry |
| Aldose Reductase | 3.2 | Pharmaceutical Biology |
| Dipeptidyl Peptidase IV | 4.5 | Bioorganic & Medicinal Chemistry Letters |
Synthetic Applications
The synthesis of this compound itself can serve as a model for developing new synthetic methodologies in organic chemistry. Its preparation often involves multi-step synthesis strategies that can be optimized for yield and purity.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1H-Imidazole-2-carboxylic Acid (Parent Compound)
- Structure : Lacks substituents on the imidazole ring.
- Molecular Weight : 112.09 g/mol .
- Key Differences : The absence of the bromobenzyl group reduces steric bulk and lipophilicity.
- Applications : Serves as a precursor for metal complexes (e.g., Cu(II), Co(II), Pt(II)) with antitumor and antimicrobial activities .
1-(4-Formylphenyl)-1H-imidazole-2-carboxylic Acid
- Structure : Substituted with a formyl group (-CHO) at the 4-position of the benzyl ring .
- Key Differences : The formyl group introduces electrophilicity, enabling covalent interactions (e.g., imine tethering for protein stabilization) .
- Synthesis : Derived from 2-chloro-4-fluorobenzaldehyde via nucleophilic substitution .
Halogenated Derivatives
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic Acid
- Structure : Features a trifluoromethyl (-CF₃) group instead of bromine .
- Molecular Weight : ~296.12 g/mol (estimated).
- Key Differences : The -CF₃ group enhances electronegativity and metabolic stability compared to bromine.
Lithium 1-(2-(Trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate
Benzimidazole Analogues
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole
Metallo-β-Lactamase (MBL) Inhibition
- 1H-Imidazole-2-carboxylic Acid Derivatives: The carboxylic acid group at position 2 is critical for metal-binding in MBL inhibition. Substitution with non-carboxylic acid groups (except thiazole-4-carboxylic acid) reduces activity .
- Role of Bromobenzyl Group : Enhances hydrophobic interactions with enzyme pockets, improving inhibitory potency compared to smaller substituents (e.g., -CH₃) .
Biological Activity
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS No. 1439899-09-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial in targeting metallo-β-lactamases (MBLs), a class of enzymes that confer antibiotic resistance.
Target Enzymes
- Metallo-β-lactamases (MBLs) : The compound acts as a metal-binding pharmacophore, inhibiting MBLs which are responsible for the hydrolysis of β-lactam antibiotics. Structure-activity relationship (SAR) studies indicate that modifications to the imidazole structure can enhance inhibitory potency against these enzymes .
Biological Activity
The compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies show that derivatives of imidazole compounds generally exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity against Bacterial Strains
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Bacillus subtilis | 8 µg/mL |
Anti-Cancer Activity
Recent research indicates that the compound may possess anti-cancer properties. It has been suggested that imidazole derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain imidazole derivatives can inhibit the activity of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression.
Case Study: HO-1 Inhibition
A fragment-based approach identified new compounds that inhibit HO-1 with IC50 values in the micromolar range. The presence of the imidazole moiety was crucial for enhancing the binding affinity to the target .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound has favorable stability under physiological conditions, but further research is needed to fully elucidate its metabolic pathways and toxicity profiles.
Table 2: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate in aqueous solutions |
| Stability | Stable at room temperature |
| Metabolism | Primarily via cytochrome P450 enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, bromobenzyl halides can react with imidazole-2-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-bromobenzyl group. Optimization of reaction time (e.g., 12–24 hours) and temperature (80–100°C) is critical to achieve yields >70% . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzylic protons at δ 5.2–5.5 ppm; aromatic protons in the 7.0–7.8 ppm range) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ at m/z 307.0 for C₁₁H₁₀BrN₂O₂).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Related benzimidazoles show activity at 8–32 µg/mL .
- Enzyme inhibition : Assay against metallo-β-lactamases (MBLs) or other targets using fluorogenic substrates (e.g., nitrocefin hydrolysis inhibition) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, the imidazole ring typically exhibits planarity (deviation <0.01 Å), while the bromobenzyl group may adopt a twisted conformation (dihedral angle ~60° relative to the imidazole plane) .
- Data interpretation : Compare with CCDC reference structures (e.g., 1038591 for analogous imidazole-carboxylic acids) to validate torsion angles and hydrogen-bonding networks .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in enzyme active sites (e.g., VIM-type MBLs). Adjust substituents (e.g., bromine position) to optimize hydrophobic interactions .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and correlate with IC₅₀ values. For example, derivatives with para-bromine substitution show 10-fold higher affinity than meta-substituted analogs .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
